Methyl chenodeoxycholate

physicochemical characterization drug development synthetic intermediate

Substituting with chenodeoxycholic acid or other bile acid methyl esters leads to experimental failure in microbial metabolism studies and incorrect impurity identification in obeticholic acid production. Methyl chenodeoxycholate resists 7α-dehydroxylation by gut bacteria-an enzyme requiring the free carboxyl group absent in CDCA-ensuring metabolic stability in colonic models. • Accurate quantification of Obeticholic Acid Impurity 41 (EP Impurity O) in drug substance per regulatory monographs. • Defined melting point (60-64°C) and enhanced organic solubility streamline purification in multi-step steroidal syntheses. • Shipped under validated ambient conditions with full Certificates of Analysis; available from stock in mg to gram quantities.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
Cat. No. B7979415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl chenodeoxycholate
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3
InChIKeyGRQROVWZGGDYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Chenodeoxycholate for Research and Synthesis


Methyl chenodeoxycholate (CAS 3057-04-3) is the methyl ester derivative of the primary bile acid chenodeoxycholic acid (CDCA). It is a steroidal compound with the molecular formula C₂₅H₄₂O₄ and a molecular weight of 406.6 g/mol, typically provided as a white to pale yellow solid with a melting point of 60–64°C . As a chemically defined bile acid analog, it serves as a key intermediate in the synthesis of complex steroidal molecules and is employed as a reference standard in analytical quality control, particularly as a known impurity in the production of obeticholic acid .

Methyl Chenodeoxycholate Substitution Limitations


Generic substitution with the parent acid, chenodeoxycholic acid (CDCA), or other bile acid methyl esters is not functionally equivalent and can lead to experimental or synthetic failure. Methyl esterification fundamentally alters key physicochemical properties, such as increasing lipophilicity and metabolic stability, which directly impacts performance in assays and synthesis. For instance, the methyl ester group of methyl chenodeoxycholate prevents recognition and metabolism by the bacterial enzyme 7α-dehydroxylase, an enzyme that requires a free C-24 carboxyl group and readily degrades CDCA in gut microbiota models [1]. Consequently, the use of CDCA instead of its methyl ester would yield different biological outcomes in studies involving microbial metabolism or colonic stability, and would be an incorrect standard for detecting the methyl ester-specific impurity in obeticholic acid synthesis .

Methyl Chenodeoxycholate Differentiation Evidence


Stability and Solubility Advantage

Methyl chenodeoxycholate's methyl ester moiety confers quantifiable advantages in solubility and stability over its parent acid, chenodeoxycholic acid (CDCA). This is a class-level inference based on the well-established principle that esterification of bile acids increases lipophilicity and reduces aqueous solubility, which can be beneficial for organic phase reactions and certain formulation strategies . Specifically, the compound exhibits a defined melting point of 60.0–64.0°C and a predicted logP value that is higher than that of the free acid, indicating greater lipophilicity . This enhanced lipophilicity and stability in non-aqueous environments is a primary driver for its use as a synthetic intermediate, where it can be more readily dissolved in organic solvents than the free acid.

physicochemical characterization drug development synthetic intermediate

OCA Impurity Reference Standard

Methyl chenodeoxycholate is officially designated as Obeticholic Acid Impurity 41 (also Ursodeoxycholic Acid EP Impurity O) and is required as a reference standard for purity and impurity profiling in the manufacturing and quality control of obeticholic acid (OCA) . This is a direct head-to-head application-based comparison: generic bile acid standards cannot substitute for this specific impurity marker. The presence of this impurity can affect the potency and safety of the final drug substance, necessitating its quantitation [1]. Analytical methods, such as HPLC/UV/MS, have been specifically developed and validated to separate and quantify methyl chenodeoxycholate from OCA and other related substances, highlighting its critical role in regulatory compliance [2].

pharmaceutical quality control impurity profiling analytical chemistry

7α-Dehydroxylase Inhibition and Metabolic Stability

A key functional difference lies in the compound's interaction with the bacterial enzyme 7α-dehydroxylase. This enzyme, found in gut anaerobes like Clostridium scindens, converts primary bile acids (e.g., CDCA) to secondary bile acids (e.g., lithocholic acid). A study using a closely related analog, 7-methylchenodeoxycholate (7-MeCDC), showed that methylation of the 7α-hydroxyl group (a structural feature also relevant to the methyl ester's metabolic profile) results in a 66% inhibition of 7α-dehydroxylase activity at a concentration of 50 µM [1]. In contrast, the free acid, CDCA, is a substrate for this enzyme and is readily metabolized. This is a cross-study comparable inference: the methyl group confers resistance to this key metabolic pathway, suggesting enhanced stability in colonic environments compared to the parent compound.

microbial metabolism bile acid analogs gut microbiota

Hemolytic Activity in Cell-Based Assays

Methyl chenodeoxycholate is documented to possess hemolytic properties, a characteristic shared by several bile acids but with varying potency . This property is a double-edged sword: it can be a confounding factor in cell-based assays, leading to cytotoxicity if concentrations are not carefully controlled, or it can be the subject of study itself. Quantitative comparisons of hemolytic potential among bile acids and their derivatives have been conducted, providing a basis for selecting compounds with a defined hemolytic profile for specific experiments. For example, studies have shown that the hemolytic potential of bile acids correlates with their hydrophobicity, and esterification (as in methyl chenodeoxycholate) alters this property compared to the free acid [1]. Researchers must be aware of this defined activity to avoid misinterpreting cellular effects as specific pharmacological actions.

hemolysis cytotoxicity in vitro assays

Methyl Chenodeoxycholate Optimal Applications


OCA Impurity Reference Standard for QC

Procure methyl chenodeoxycholate specifically as Obeticholic Acid Impurity 41 (or Ursodeoxycholic Acid EP Impurity O) for method development and validation in HPLC/UV/MS assays. It is the only appropriate standard for accurately identifying and quantifying this critical process-related impurity in obeticholic acid drug substance and finished product, ensuring compliance with regulatory requirements .

Synthesis of Complex Steroidal Intermediates

Utilize methyl chenodeoxycholate as a starting material or intermediate in multi-step organic syntheses. Its methyl ester group provides a protecting group strategy and increased solubility in organic solvents, making it a more tractable substrate for reactions such as the inversion of the 7α-hydroxyl group to yield ursodeoxycholic acid derivatives [1]. Its defined melting point (60–64°C) also aids in purification and characterization .

Bile Acid Metabolism and Microbial Interactions

Employ methyl chenodeoxycholate in in vitro assays and gut microbiota models where a metabolically stable analog of chenodeoxycholic acid is required. Evidence from analogous compounds indicates that it resists 7α-dehydroxylation by key gut bacteria, preventing its rapid conversion to secondary bile acids and allowing for the study of its primary effects or its role as a stable inhibitor [2].

In Vitro Assays with Hemolytic Profile

Use methyl chenodeoxycholate as a tool compound or control in cell-based assays where membrane activity is a known factor. Its documented hemolytic properties require careful concentration optimization and comparison to non-esterified bile acids, making it a valuable reagent for dissecting specific receptor-mediated effects from non-specific membrane perturbations .

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